2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 4-methoxyphenyl group attached at the 2-position.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 4-methoxyphenylthiourea with α,β-unsaturated carbonyl compounds under basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired thienopyrimidine .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation and inducing cell death in cancer cells .
Comparison with Similar Compounds
2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position and type of substituents.
Thieno[3,2-d]pyrimidines: These compounds have a different arrangement of the thieno and pyrimidine rings but share similar chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
60442-56-0 |
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Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)11-14-12(16)10-6-7-18-13(10)15-11/h2-7H,1H3,(H,14,15,16) |
InChI Key |
ZPBVTEKSQMLMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=O)N2 |
Origin of Product |
United States |
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